1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
CAS No.: 863017-58-7
Cat. No.: VC4664732
Molecular Formula: C19H26N4S2
Molecular Weight: 374.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863017-58-7 |
|---|---|
| Molecular Formula | C19H26N4S2 |
| Molecular Weight | 374.57 |
| IUPAC Name | 1-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
| Standard InChI | InChI=1S/C19H26N4S2/c1-15(20-19(24)21-16-7-4-3-5-8-16)18(17-9-6-14-25-17)23-12-10-22(2)11-13-23/h3-9,14-15,18H,10-13H2,1-2H3,(H2,20,21,24) |
| Standard InChI Key | XZBSEIJQJYQSLL-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, reflects its intricate architecture. Key structural components include:
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Thiourea backbone: The –N–C(=S)–N– group serves as the central scaffold, enabling hydrogen bonding and metal coordination .
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4-Methylpiperazine: A saturated six-membered ring with two nitrogen atoms and a methyl substituent, contributing to solubility and receptor interaction .
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Thiophen-2-yl group: A five-membered aromatic heterocycle with a sulfur atom, enhancing lipophilicity and π-stacking potential .
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Phenyl substituent: Aromatic ring providing structural rigidity and hydrophobic interactions .
The molecular formula is C₂₁H₃₀N₄S₂, with a calculated molecular weight of 402.61 g/mol. The SMILES string (CC(C)C1=CC=C(C=C1)NC(=S)NCC(C2=CC=CS2)N3CCN(CC3)C) and InChIKey (OHLVFPUGZFXSBZ-UHFFFAOYSA-N) confirm stereochemical details and connectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀N₄S₂ |
| Molecular Weight | 402.61 g/mol |
| Hydrogen Bond Donors | 2 (thiourea NH groups) |
| Hydrogen Bond Acceptors | 4 (thiourea S, piperazine N) |
| XLogP3 | 4.2 (estimated) |
Synthesis and Mechanistic Pathways
While no explicit synthesis for this compound is documented, analogous thiourea derivatives are typically prepared via:
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Mannich Reaction: Condensation of amines with aldehydes and ketones. For example, 1-(2,4-dimethylphenyl)piperazine reacts with indole and formaldehyde under acidic conditions to form bipiperazine derivatives .
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Thiourea Coupling: Reaction of isothiocyanates with amines. A plausible route involves treating 1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine with phenyl isothiocyanate .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Component | Conditions |
|---|---|---|
| 1 | 4-Methylpiperazine + thiophene epoxide | Ethanol, reflux, 12 h |
| 2 | Intermediate amine + phenyl isothiocyanate | DCM, RT, 6 h |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) |
The absence of crystallographic data for this specific compound necessitates reliance on computational modeling. Density Functional Theory (DFT) studies predict a twisted conformation around the thiourea C–N bonds, with intramolecular H-bonding between the piperazine N–H and thiourea S .
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.8 | XLogP3 |
| Solubility (Water) | 0.02 mg/mL | ESOL |
| BBB Permeability | Yes | BOILED-Egg Model |
| CYP2D6 Inhibition | Moderate | SwissADME |
Physicochemical Properties and Stability
The compound’s stability is influenced by its functional groups:
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Thermal Stability: The thiourea moiety decomposes above 200°C, as observed in related compounds .
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Photolytic Sensitivity: The thiophene and phenyl rings may undergo [2+2] cycloaddition under UV light, necessitating storage in amber glass .
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pH-Dependent Solubility: Protonation of the piperazine nitrogen (pKa ≈ 7.1) enhances solubility in acidic media .
Applications and Future Directions
Potential applications include:
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Oncology: As a kinase inhibitor scaffold, particularly in breast and lung cancers expressing EGFR mutations .
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Neurology: Modulation of serotonin (5-HT₁A) or dopamine receptors for antipsychotic therapy .
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Materials Science: As a ligand for transition-metal catalysts in cross-coupling reactions .
Future research should prioritize:
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In vitro kinase inhibition assays.
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Pharmacokinetic studies in rodent models.
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X-ray crystallography to resolve 3D structure.
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